

Physical and chemical characteristics of Te-127

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In-Depth Technical Guide to Tellurium-127

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the radioisotope **Tellurium-127** (Te-127), including its metastable isomer Te-127m. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties and potential applications of this radionuclide.

Physical and Chemical Properties of Te-127 and Te-127m

Tellurium-127 is a radioactive isotope of the element tellurium, which is a metalloid in Group 16 of the periodic table. It is chemically similar to selenium and sulfur. Te-127 decays via beta emission to the stable isotope Iodine-127. It also has a metastable isomer, Te-127m, which has a longer half-life and decays via isomeric transition to the ground state of Te-127 or by beta emission to Iodine-127.

The key physical properties of Te-127 and its metastable isomer Te-127m are summarized in the tables below.

Table 1: General Physical Properties of Te-127 and Te-127m



Property	Te-127	Te-127m
Atomic Number (Z)	52	52
Mass Number (A)	127	127
Atomic Mass (amu)	126.9052263	126.9052263
Spin and Parity (Jπ)	3/2+	11/2-
Half-life	9.35 hours[1]	109 days[1]
Decay Mode	β-	Isomeric Transition (IT) (97.6%), β- (2.4%)[2]
Daughter Isotope	lodine-127 (¹²⁷ l)	Te-127, lodine-127 (127 l)

Table 2: Decay Characteristics of Te-127

Decay Property	Value
Maximum Beta Energy (Εβπαx)	0.698 MeV[2]
Average Beta Energy (Eβavg)	0.2247 MeV[3]
Major Gamma Emissions (Energy, Intensity)	417.9 keV (1.01%)[4]
Beta Decay Energy (Qβ-)	697.568 ± 4.119 keV[2]

Table 3: Decay Characteristics of Te-127m

Decay Property	Value
Isomeric Transition Energy	88.26 keV
Maximum Beta Energy (Εβmax)	0.786 MeV (for the 2.4% β- branch)[2]
Major Gamma Emissions (Energy, Intensity)	88.26 keV (IT), 57.6 keV, 202.8 keV, 417.9 keV
Decay Energy (Q)	88.23 keV (IT), 786 keV (β-)[2]

Production and Purification of Te-127



Te-127 can be produced by the neutron irradiation of stable Tellurium-126 in a nuclear reactor. The resulting mixture of tellurium isotopes and potential impurities requires chemical separation and purification. Anion exchange chromatography is a common method for separating tellurium isotopes from other elements.

Experimental Protocol: Generalized Anion Exchange Chromatography for Te-127 Purification

This protocol describes a general procedure for the separation of tellurium from an irradiated target, which can be adapted for the purification of Te-127.

- Target Dissolution: Dissolve the irradiated tellurium target (e.g., TeO₂) in a minimal volume of concentrated hydrochloric acid (HCl).
- Oxidation State Adjustment: Adjust the oxidation state of tellurium to Te(IV) or Te(VI) as needed for optimal separation. This can be achieved by adding an oxidizing or reducing agent. For example, tellurium can be oxidized to Te(VI) using sodium hypochlorite (NaCIO).
- Column Preparation: Prepare an anion exchange column (e.g., Dowex 1x8 or Amberlyst A-27) by equilibrating it with the appropriate concentration of HCl.
- Loading: Load the dissolved target solution onto the column.
- Elution:
 - Wash the column with a specific concentration of HCl to remove impurities. Antimony, a
 potential impurity, can be strongly adsorbed onto the resin from concentrated HCl.
 - Elute the tellurium fraction using a different concentration of HCl or a different eluent. For example, Te(VI) is not strongly adsorbed on anion exchange resins at any HCl concentration and will elute, while Sb(V) remains on the column.[2]
- Fraction Collection and Analysis: Collect the eluate in fractions and analyze each fraction for the presence of Te-127 using gamma spectrometry.





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Production and Purification of Te-127.

Quality Control

Quality control of radiopharmaceuticals is essential to ensure their safety and efficacy. For Te-127, this involves verifying its radionuclidic purity, radiochemical purity, and activity. Gamma spectrometry is a primary technique for these measurements.

Experimental Protocol: Generalized Gamma Spectrometry for Te-127 Quality Control

This protocol outlines a general procedure for the quality control of a purified Te-127 sample.

- Sample Preparation: Prepare a sample of the purified Te-127 solution in a standardized geometry (e.g., a vial or tube) suitable for the detector.
- Instrumentation Setup:
 - Use a high-purity germanium (HPGe) detector for high-resolution gamma spectrometry.
 - Calibrate the detector for energy and efficiency using standard radioactive sources with known gamma energies and activities.
- Data Acquisition:
 - Place the Te-127 sample at a reproducible distance from the detector.
 - Acquire a gamma spectrum for a sufficient duration to obtain statistically significant counts in the photopeaks of interest.



Data Analysis:

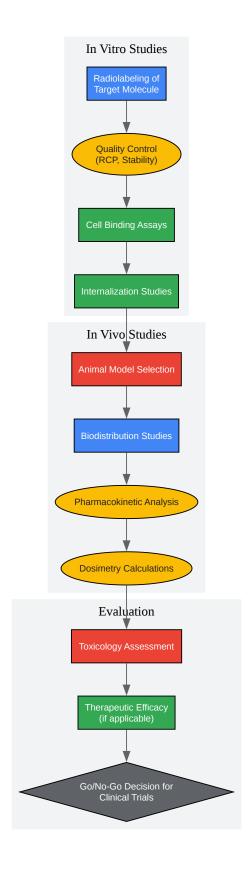
- Radionuclidic Purity: Identify all gamma-emitting radionuclides in the sample by their characteristic gamma-ray energies. The primary gamma peak for Te-127 is at 417.9 keV.
 [4] The presence of other gamma peaks would indicate radionuclidic impurities.
- Radiochemical Purity: This is typically assessed by other methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radiation detector to separate different chemical forms of Te-127.
- Activity Measurement: Calculate the activity of Te-127 in the sample based on the net counts in the full-energy peak, the detector efficiency at that energy, the gamma-ray intensity, and the acquisition time.

Application in Drug Development: A Hypothetical Workflow

While specific applications of Te-127 in drug development are not widely documented, its properties could make it a candidate for use as a radiotracer in preclinical studies.

Organotellurium compounds have been investigated for their biological activities.[5] A hypothetical workflow for the preclinical evaluation of a novel Te-127 labeled compound is presented below. This workflow is based on general principles of radiopharmaceutical development.[5][6]





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Preclinical Evaluation of a Te-127 Labeled Compound.



Generalized Protocol for a Preclinical Biodistribution Study

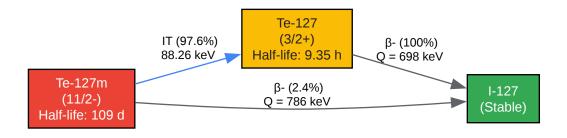
This protocol outlines the general steps for a biodistribution study of a hypothetical Te-127 labeled compound in a rodent model.[6][7]

- Animal Model: Select an appropriate animal model (e.g., mice or rats) relevant to the drug development target.
- Dose Preparation and Administration:
 - Prepare a sterile, injectable solution of the Te-127 labeled compound with a known radioactivity concentration.
 - Administer a precise volume of the solution to each animal, typically via intravenous injection.
- Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the change in distribution over time.
- Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
- Radioactivity Measurement:
 - Weigh each collected tissue sample.
 - Measure the radioactivity in each sample using a gamma counter.
 - Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
- Data Analysis: Calculate the %ID/g for each organ at each time point to determine the uptake, retention, and clearance of the radiolabeled compound.

Decay Scheme of Te-127 and Te-127m



The following diagram illustrates the decay pathways of Te-127 and its metastable isomer, Te-127m.



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Decay Scheme of Te-127 and Te-127m.

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